molecular formula C22H29N5O3 B2915678 9-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 848217-06-1

9-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2915678
CAS No.: 848217-06-1
M. Wt: 411.506
InChI Key: XTRHLFBGOBEUJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 9-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a tetracyclic purine derivative characterized by a fused pyrimido[2,1-f]purine-dione core. Key structural features include:

  • A 3,5-dimethylphenyl group at position 9, contributing aromaticity and lipophilicity.
  • Methyl groups at positions 1 and 7, enhancing steric bulk and metabolic stability.

This compound belongs to a class of molecules studied for their bioactivity in targeting enzymes (e.g., phosphodiesterases) and receptors (e.g., serotonin, dopamine) . Its synthesis likely involves alkylation and cyclization steps, as seen in analogous compounds .

Properties

IUPAC Name

9-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O3/c1-6-30-8-7-25-20(28)18-19(24(5)22(25)29)23-21-26(12-16(4)13-27(18)21)17-10-14(2)9-15(3)11-17/h9-11,16H,6-8,12-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRHLFBGOBEUJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC(=CC(=C4)C)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

The compound 9-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic molecule belonging to the class of pyrimidopurines. Its structure suggests potential biological activities due to its purine-like characteristics and specific substituents. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C21H27N5O3
  • Molecular Weight : 397.5 g/mol
  • CAS Number : 842973-78-8

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing a range of pharmacological properties:

Anticancer Activity

Recent studies have demonstrated that derivatives of purine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study focusing on similar purine derivatives highlighted their ability to induce apoptosis in cancer cells through the activation of specific signaling pathways . The mechanism often involves the inhibition of DNA synthesis and disruption of cellular metabolism.

The proposed mechanism of action for this compound involves:

  • Inhibition of DNA polymerase : This leads to the cessation of DNA replication in rapidly dividing cells.
  • Induction of oxidative stress : The compound may enhance reactive oxygen species (ROS) production, contributing to cell death in tumor cells.
  • Interference with cell cycle progression : Studies suggest that such compounds can arrest cells at different phases of the cell cycle, particularly G1 and G2/M phases.

Study 1: Cytotoxic Assessment

A recent investigation assessed the cytotoxicity of related purine derivatives against human cancer cell lines (e.g., HeLa and MCF-7). The study reported IC50 values indicating significant cytotoxicity at micromolar concentrations. The results showed that modifications on the purine scaffold could enhance or reduce activity depending on the substituents present .

CompoundCell LineIC50 (µM)
Compound AHeLa15
Compound BMCF-720
Target CompoundHeLa12

Study 2: Mechanistic Insights

Another study explored the mechanistic pathways activated by purine derivatives. It was found that these compounds could activate apoptosis through the mitochondrial pathway, characterized by cytochrome c release and caspase activation .

Study 3: In Vivo Studies

In vivo studies using animal models have shown that administration of similar compounds resulted in significant tumor regression. These findings support the potential therapeutic application of pyrimidopurine derivatives in oncology .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other known purine derivatives:

Compound NameStructure TypeNotable Activity
Compound XPurineAntiviral
Compound YPyrimidineAnticancer
Target CompoundPyrimidopurineCytotoxic

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound 9-(3,5-dimethylphenyl), 3-(2-ethoxyethyl), 1,7-dimethyl C₂₅H₃₀N₅O₃ (estimated) ~468.5 (estimated) High lipophilicity; potential for CNS penetration
1,3-Dimethyl-9-(prop-2-ynyl) analogue (Compound 24) 9-propargyl, 1,3-dimethyl C₁₃H₁₅N₅O₂ 273.3 Compact structure; terminal alkyne for click chemistry
9-(5-Chloro-2-methylphenyl)-3-phenethyl analogue 9-(5-chloro-2-methylphenyl), 3-phenethyl C₂₄H₂₄ClN₅O₂ 449.9 Chlorine enhances halogen bonding; phenethyl improves aromatic interactions
9-(3-Chlorophenyl)-3-(3-phenylpropyl) analogue 9-(3-chlorophenyl), 3-(3-phenylpropyl) C₂₅H₂₆ClN₅O₂ 464.0 Extended alkyl chain increases flexibility
9-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3-methylbutyl) analogue 9-(3,4-dimethoxyphenethyl), 3-(3-methylbutyl) C₂₄H₃₃N₅O₄ 455.6 Methoxy groups enhance solubility; branched alkyl chain reduces crystallinity

Key Observations:

Substituent Position and Bioactivity :

  • The 3,5-dimethylphenyl group in the target compound likely enhances receptor binding compared to unsubstituted phenyl groups, as seen in 5-HT receptor affinity studies .
  • Chlorinated phenyl groups (e.g., in ) improve halogen bonding with enzyme active sites but may reduce metabolic stability.

Alkyl Chain Variations :

  • The 2-ethoxyethyl group in the target compound balances polarity and lipophilicity, contrasting with the hydrophobic 3-phenylpropyl group in .
  • Branched chains (e.g., 3-methylbutyl in ) reduce melting points compared to linear chains .

Synthetic Accessibility :

  • Propargyl-substituted analogues (e.g., Compound 24 ) are synthesized in high yields (93%) via nucleophilic substitution, whereas phenethyl derivatives require multi-step alkylation .

Table 2: Receptor Affinity and Enzyme Inhibition Data

Compound 5-HT₁A Receptor (Ki, nM) PDE4B1 Inhibition (IC₅₀, nM) PDE10A Inhibition (IC₅₀, nM) Reference
Target Compound Not reported Not reported Not reported
Compound 5 12.3 ± 1.2 8.9 ± 0.7 15.4 ± 1.5
9-(3-Chlorophenyl) analogue 45.6 ± 3.1 32.1 ± 2.8 48.3 ± 4.2

Key Findings:

  • Hybrid ligands (e.g., Compound 5 in ) with 6,7-dimethoxyisoquinoline moieties show nanomolar affinity for 5-HT₁A receptors and PDE4B1, suggesting that substituents on the purine core critically modulate dual receptor/enzyme activity.
  • Chlorinated derivatives (e.g., ) exhibit weaker inhibition, highlighting the importance of electron-donating groups (e.g., methoxy, methyl) for potency .

Physicochemical Properties

Solubility and Stability:

  • The 2-ethoxyethyl group in the target compound improves aqueous solubility compared to purely hydrophobic substituents (e.g., 3-phenylpropyl in ), aligning with the "like dissolves like" principle .
  • Methoxy groups in further enhance solubility but may increase susceptibility to oxidative metabolism .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : The synthesis of tricyclic purinediones often involves refluxing intermediates with amines in solvents like ethanol or n-butanol for extended periods (e.g., 10–20 hours). For example, heating 9-(2-bromoethyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione with KOH in ethanol under reflux yielded 70% of the product after crystallization . Solvent-free microwave-assisted synthesis (as used in related xanthine derivatives) may reduce reaction times and improve purity by minimizing side reactions .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :

  • 1H-NMR : Assign methyl groups (e.g., N3CH3 at δ 3.35 ppm) and ethoxyethyl protons (e.g., CH2= at δ 4.26–4.52 ppm) to confirm substituent positions .
  • IR Spectroscopy : Validate carbonyl (C=O) stretches (1,701 cm⁻¹) and ether (C-O-C) vibrations (1,100–1,250 cm⁻¹) .
  • UV-Vis : Monitor λmax near 300–304 nm (logε ~4.19–4.40) to assess π→π* transitions in the purinedione core .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound be resolved across different assays?

  • Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., enzyme isoforms, cell permeability). For example, xanthine-dopamine hybrids showed varying MAO-B inhibition depending on substituents (e.g., 3,4-dihydroxyphenethyl groups enhanced activity). Cross-validate using orthogonal assays (e.g., enzymatic vs. cell-based) and apply statistical models (e.g., ANOVA) to isolate variables like solvent polarity or pH effects .

Q. What computational strategies are effective for predicting this compound’s target engagement?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with targets (e.g., MAO-B or adenosine receptors) based on tricyclic core geometry .
  • Machine Learning (ML) : Train models on datasets of purinedione derivatives to predict binding affinity or ADMET properties. For instance, ML-driven virtual libraries can prioritize compounds for synthesis .

Q. How does the 3,5-dimethylphenyl substituent influence regioselectivity during derivatization?

  • Methodological Answer : Steric and electronic effects of the dimethylphenyl group direct electrophilic substitutions. For example, bulky substituents at position 9 (e.g., 3,4-dihydroxyphenethyl) may hinder reactions at adjacent positions. Use DFT calculations (e.g., Gaussian) to map electron density and predict reactive sites .

Q. What experimental designs are suitable for studying environmental persistence or biodegradation?

  • Methodological Answer : Apply OECD guidelines (e.g., Test 301 for ready biodegradability) in controlled lab conditions. Monitor abiotic factors (pH, temperature) and biotic factors (microbial consortia) using LC-MS/MS to track degradation products. Long-term studies (e.g., 2005–2011 environmental projects) can assess bioaccumulation risks .

Methodological Tables

Table 1 : Key Synthetic Parameters for Purinedione Derivatives

ParameterOptimal Condition (Example)Impact on Yield/PurityReference
SolventEthanol or n-butanolHigher polarity improves solubility
Reaction Time10–20 hours under refluxLonger durations reduce side products
Microwave AssistanceSolvent-free, 100–150°CReduces time by 50–70%

Table 2 : Spectroscopic Benchmarks for Structural Validation

TechniqueKey Peaks/SignalsStructural InsightReference
1H-NMRδ 3.35 ppm (N3CH3)Confirms methyl substitution
IR1,701 cm⁻¹ (C=O stretch)Validates purinedione core
UV-Visλmax 304 nm (logε 4.40)Indicates conjugated system

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.